molecular formula C24H23NO4 B12108246 (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

Katalognummer: B12108246
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: DZCNEQXPLJXLKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C24H23NO4 and a molecular weight of 389.44372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(dimethoxymethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxymethyl group enhances its solubility and stability, making it suitable for various applications .

Eigenschaften

Molekularformel

C24H23NO4

Molekulargewicht

389.4 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[4-(dimethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C24H23NO4/c1-27-23(28-2)16-11-13-17(14-12-16)25-24(26)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,25,26)

InChI-Schlüssel

DZCNEQXPLJXLKB-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.